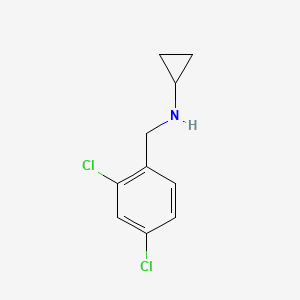

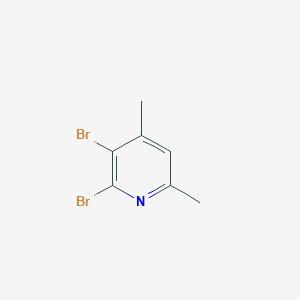

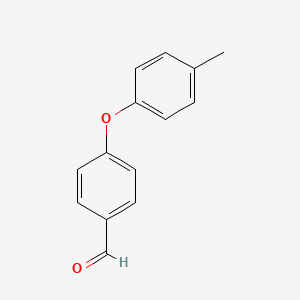

![molecular formula C15H10N4S B1309483 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol CAS No. 3455-46-7](/img/structure/B1309483.png)

5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol

Vue d'ensemble

Description

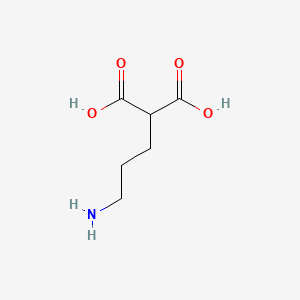

“5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are known for their fluorescent properties .

Synthesis Analysis

The synthesis of related compounds involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline was synthesized from anthranilic acid .Molecular Structure Analysis

The type of annelation of the triazole ring to the pyrimidine one has been unambiguously confirmed by means of an X-ray diffraction (XRD) method . The molecules are non-planar, and the aryl substituents form the pincer-like conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions . The changes in absorption and emission spectra have been demonstrated upon the addition of water to MeCN solutions, which confirms aggregate formation .Physical And Chemical Properties Analysis

Triazoloquinazolines, including related compounds, exhibit a broad range of wavelengths and display fluorescent quantum yields of up to 94% in toluene solutions . They also show solvatochromic properties .Applications De Recherche Scientifique

Fluorescence Studies and Photophysical Properties

The compound exhibits interesting photophysical properties due to its structural framework. It has been used in the study of fluorescence phenomena, where researchers have investigated its quantum yield in solution and solid states. The presence of the phenyl group at the triazole ring improves the fluorescence quantum yield, making it a potential candidate for developing new fluorescent probes and materials .

Pharmacological Potentials

Triazole derivatives, including the 5-Phenyl[1,2,4]triazoloquinazoline scaffold, have shown a wide range of biological activities. They are known to bind with various enzymes and receptors in the biological system, leading to applications in antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, and analgesic drugs .

Antiviral Research

Specific triazoloquinazoline derivatives have been tested for their antiviral activity against viruses like Herpes simplex. The structural analogs of this compound could be synthesized and evaluated for their potential to inhibit viral replication in host cells .

Topoisomerase II Inhibition

New derivatives of triazoloquinazolines have been studied for their ability to intercalate with DNA and inhibit Topoisomerase II, an enzyme crucial for DNA replication. This property is particularly useful in the development of anticancer agents, as it can lead to the inhibition of cancer cell proliferation .

Chemical Synthesis and Catalysis

The compound has been utilized in chemical synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura reaction. Its derivatives could catalyze various organic transformations, which is valuable in the synthesis of complex organic molecules .

Solvatochromism Studies

Solvatochromism is the ability of a substance to change color depending on the solvent polarity. This compound has been used to study solvatochromic behavior, which is significant in understanding solvent effects on molecular properties and can be applied in sensor technology .

Electrochemical Analysis

Electrochemical studies have been conducted on triazoloquinazoline derivatives to understand their redox behavior. Such analyses are essential in the design of electroactive materials for applications in batteries and electronic devices .

Computational Chemistry

Density Functional Theory (DFT) calculations and other computational methods have been applied to triazoloquinazoline derivatives to predict their electronic structure and reactivity. This aids in the rational design of new compounds with desired properties for various applications .

Mécanisme D'action

Orientations Futures

The promising antimicrobial, antitubercular, and anti-HIV activities of related compounds suggest potential for further optimization and development to new antitubercular and anti-HIV agents . Further studies could also explore the compound’s potential applications in other areas, such as cancer treatment .

Propriétés

IUPAC Name |

5-phenyl-2H-[1,2,4]triazolo[4,3-c]quinazoline-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4S/c20-15-18-17-14-11-8-4-5-9-12(11)16-13(19(14)15)10-6-2-1-3-7-10/h1-9H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVJMHCUZOQXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NNC(=S)N24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol synthesized according to the research?

A1: The paper describes that 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol is synthesized through the reaction of 2-phenyl-4-quinazolinylhydrazine with carbon disulfide. This ring closure reaction results in the formation of the desired thiol compound. []

Q2: What is the subsequent reaction of 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol mentioned in the research?

A2: The research further explains that 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol can be easily converted into its corresponding alkylthio derivatives. This transformation is achieved by treating the thiol compound with alkyl halides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

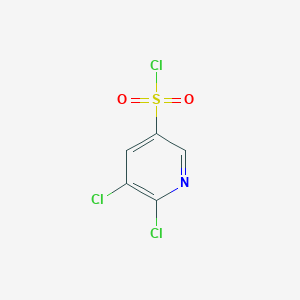

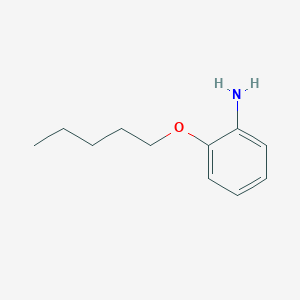

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)